2-Benzyl-4-methylaniline
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Overview
Description
2-Benzyl-4-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrotoluene.
Reduction: The nitro group in 4-nitrotoluene is reduced to an amine group using a reducing agent such as iron and hydrochloric acid, resulting in 4-methylaniline.
Benzylation: 4-methylaniline is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced to the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Benzyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
4-Methylaniline: Similar structure but lacks the benzyl group.
Benzylamine: Similar structure but lacks the methyl group on the benzene ring.
N-Methylaniline: Similar structure but has a methyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-4-methylaniline is unique due to the presence of both the benzyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides distinct properties compared to its similar compounds.
Properties
CAS No. |
42901-05-3 |
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Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-benzyl-4-methylaniline |
InChI |
InChI=1S/C14H15N/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
InChI Key |
RUGWHXDOMAJKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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